1-(4-Methoxyphenyl)cyclopentanecarbonitrile chemical properties
1-(4-Methoxyphenyl)cyclopentanecarbonitrile chemical properties
An In-Depth Technical Guide to 1-(4-Methoxyphenyl)cyclopentanecarbonitrile: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile, a key organic intermediate for researchers, scientists, and professionals in drug development. The document details its core chemical and physical properties, offers an in-depth look at a robust synthetic methodology, and presents a full suite of analytical characterization data. Furthermore, it explores the compound's chemical reactivity and its utility as a versatile building block in the synthesis of more complex molecular architectures relevant to pharmaceutical and agrochemical research. This guide is structured to provide not just data, but also mechanistic insights and the causal reasoning behind experimental choices, ensuring a thorough understanding of the compound's scientific context.
Compound Identification and Physicochemical Properties
1-(4-Methoxyphenyl)cyclopentanecarbonitrile is an aromatic nitrile featuring a cyclopentane ring and a methoxy-substituted phenyl group attached to a quaternary carbon.[1][2] This structure makes it a valuable scaffold in medicinal chemistry.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-methoxyphenyl)cyclopentane-1-carbonitrile | [2][3] |
| CAS Number | 1206-15-1 | [1][3][4][5] |
| Molecular Formula | C₁₃H₁₅NO | [1][2][4][5][6] |
| Molecular Weight | 201.26 g/mol | [1][2][3][5] |
| Boiling Point | 135-139 °C @ 3 mmHg | [5] |
| Density | 1.0862 g/cm³ | [5] |
| Refractive Index | 1.536-1.538 | [5] |
| InChIKey | DOZAMVFROCVJLO-UHFFFAOYSA-N | [1][2][3] |
Synthesis and Mechanistic Insights: Phase-Transfer Catalyzed Cycloalkylation
The synthesis of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile is efficiently achieved via the cycloalkylation of 4-methoxyphenylacetonitrile with 1,4-dibromobutane.[7] The choice of Phase Transfer Catalysis (PTC) for this reaction is a critical experimental decision.
Causality Behind Experimental Choice: This reaction involves an organic substrate (4-methoxyphenylacetonitrile) and an inorganic base (e.g., NaOH or K₂CO₃) that are mutually insoluble. A phase-transfer catalyst, typically a quaternary ammonium salt, is employed to transport the hydroxide or carbonate anion from the aqueous phase into the organic phase.[8] This generates the carbanion of the nitrile in situ within the organic phase, where it can then react with the alkylating agent, 1,4-dibromobutane. This methodology avoids the need for hazardous, anhydrous solvents and strong bases like sodium amide, leading to a safer, more efficient, and scalable process.[7][9]
Caption: PTC mechanism for nitrile synthesis.
Experimental Protocol: Synthesis
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-methoxyphenylacetonitrile (14.7 g, 0.1 mol), 1,4-dibromobutane (23.7 g, 0.11 mol), and tetrabutylammonium bromide (1.61 g, 0.005 mol) in 100 mL of toluene.
-
Reaction: Stir the mixture vigorously and heat to 70°C. Slowly add 50 mL of 50% (w/v) aqueous sodium hydroxide solution dropwise over 30 minutes.
-
Monitoring: Continue stirring at 70°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After completion, cool the reaction mixture to room temperature. Add 100 mL of water and separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation (135-139 °C at 3 mmHg) to yield the pure 1-(4-Methoxyphenyl)cyclopentanecarbonitrile.[5]
Spectroscopic and Analytical Characterization
A self-validating characterization system involves correlating data from multiple spectroscopic techniques to confirm the molecular structure.
Caption: Molecular Structure.[6]
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups. The gas-phase spectrum shows characteristic absorption bands.[1]
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~2960-2840 | C-H Stretch | Aliphatic (cyclopentane & methoxy) |
| ~2240 | C≡N Stretch | Confirms nitrile group (typically weak-medium) |
| ~1610, 1512 | C=C Stretch | Aromatic ring |
| ~1250 | C-O Stretch | Aryl-alkyl ether (strong, characteristic) |
| ~830 | C-H Bend | para-disubstituted aromatic ring |
Data derived from NIST Gas-Phase IR Spectrum Database and general IR correlation tables.[1][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~7.35 | Doublet | 2H | Protons ortho to cyclopentyl |
| Aromatic | ~6.90 | Doublet | 2H | Protons ortho to methoxy |
| Methoxy | ~3.80 | Singlet | 3H | -OCH₃ |
| Cyclopentyl | ~2.30-2.50 | Multiplet | 4H | Protons adjacent to quaternary C |
| Cyclopentyl | ~1.80-2.00 | Multiplet | 4H | Remaining ring protons |
| ¹³C NMR | δ (ppm) | Assignment |
| Aromatic | ~159.5 | C-OCH₃ |
| Aromatic | ~132.0 | C-C(CN) |
| Aromatic | ~127.0 | CH (ortho to cyclopentyl) |
| Aromatic | ~114.0 | CH (ortho to methoxy) |
| Nitrile | ~122.0 | -C≡N |
| Quaternary | ~48.0 | C(CN) |
| Methoxy | ~55.3 | -OCH₃ |
| Cyclopentyl | ~38.0 | CH₂ (adjacent to quaternary C) |
| Cyclopentyl | ~24.0 | Remaining CH₂ |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
Table 4: Predicted High-Resolution Mass Spectrometry Data
| Adduct | Formula | Calculated m/z |
| [M+H]⁺ | [C₁₃H₁₆NO]⁺ | 202.1226 |
| [M+Na]⁺ | [C₁₃H₁₅NNaO]⁺ | 224.1046 |
| [M]⁺ | [C₁₃H₁₅NO]⁺ | 201.1150 |
Data predicted by computational tools.[12] The primary fragmentation pathway would likely involve the loss of a methyl radical from the methoxy group or cleavage of the cyclopentane ring.
Chemical Reactivity and Synthetic Utility
The true value of 1-(4-Methoxyphenyl)cyclopentanecarbonitrile in drug discovery lies in the versatility of its nitrile functional group.[13][14] This group serves as a synthetic linchpin, allowing for conversion into other critical functionalities.
-
Reduction to Primary Amine: The nitrile can be reduced to a primary amine using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂, Raney Nickel).[13][15] This transformation is fundamental for introducing basic centers into a molecule, which is often crucial for receptor binding and improving pharmacokinetic properties.
-
Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile group yields the corresponding carboxylic acid. This allows for the introduction of an acidic functional group or provides a handle for further reactions, such as amide bond formation.
-
Hydrolysis to Amide: Partial hydrolysis under controlled conditions can yield the primary amide, another common functional group in pharmaceuticals.
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